molecular formula C14H16Cl2Rh2 8* B084801 Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride CAS No. 12257-42-0

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride

Cat. No.: B084801
CAS No.: 12257-42-0
M. Wt: 358.1 g/mol
InChI Key: HCZNBZKRJTYNCE-UHFFFAOYSA-L
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Description

Development and Evolution in Organometallic Chemistry

The emergence of bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride marked a significant milestone in the evolution of organometallic chemistry, particularly in the realm of transition metal complexes with strained hydrocarbon ligands. The compound's development can be traced to the broader exploration of rhodium complexes that began gaining momentum in the mid-20th century, as researchers recognized the unique catalytic properties of rhodium-based systems. The pioneering work by Abel, Bennett, and Wilkinson in 1959 established the foundational understanding of norbornadiene-metal complexes, demonstrating that these systems could form stable yet reactive coordination compounds. This research represented a departure from traditional organometallic chemistry, which had primarily focused on simpler ligand systems, and opened new avenues for exploring the coordination behavior of strained cyclic dienes.

The evolution of this compound within organometallic chemistry reflects the broader transformation of the field from purely academic curiosity to practical applications in industrial catalysis. Early investigations revealed that the norbornadiene ligand could serve as both a two-electron and four-electron donor, depending on the coordination mode and electronic requirements of the metal center. This versatility made the compound particularly attractive for researchers seeking to understand the fundamental principles governing metal-ligand interactions in strained systems. The development of synthetic methodologies for preparing these complexes involved careful control of reaction conditions, typically employing rhodium(III) chloride and norbornadiene in aqueous ethanol solutions under extended reaction times to yield the characteristic yellow crystalline product.

The compound's role in advancing organometallic chemistry extended beyond its immediate structural characteristics to influence theoretical understanding of bonding in transition metal complexes. Researchers discovered that the bicyclic nature of the norbornadiene ligand created unique electronic environments around the rhodium centers, leading to distinctive reactivity patterns that differed significantly from those observed with simpler olefinic ligands. These findings contributed to the development of more sophisticated models for describing metal-alkene interactions and provided valuable insights into the factors governing catalyst design and optimization.

Nomenclature and Structural Classification

The nomenclature of this compound reflects the complexity inherent in describing organometallic compounds containing multiple coordination sites and bridging ligands. The compound is known by several systematic names, including dichlorobis(norbornadiene)dirhodium, bis[chloro(norbornadiene)rhodium], and di-μ-chlorobis(norbornadiene)dirhodium(I), each emphasizing different aspects of its structural organization. The Chemical Abstracts Service has assigned it the registry number 12257-42-0, providing a unique identifier that facilitates database searches and regulatory compliance. The molecular formula C₁₄H₁₆Cl₂Rh₂ accurately captures the stoichiometric composition, indicating the presence of two norbornadiene ligands, two chloride atoms, and two rhodium centers within the dimeric structure.

The structural classification of this compound places it within the category of dinuclear transition metal complexes featuring bridging halide ligands and chelating diene coordination. The norbornadiene ligands adopt a chelating coordination mode, with each diene unit binding to a single rhodium center through both double bonds in an η⁴ fashion. The chloride atoms serve as bridging ligands, connecting the two rhodium centers and creating a dimeric structure that exhibits remarkable stability under ambient conditions. This structural arrangement results in a molecular weight of 460.99 grams per mole and contributes to the compound's characteristic yellow to orange coloration.

The three-dimensional structure of the complex reveals several important features that influence its chemical behavior and catalytic properties. The rhodium centers adopt a square-planar coordination geometry, with the norbornadiene ligands occupying two coordination sites each and the bridging chlorides completing the coordination sphere. The strain inherent in the norbornadiene framework creates a unique electronic environment that enhances the electrophilic character of the rhodium centers, making them particularly reactive toward various substrates in catalytic applications.

Property Value Reference
Molecular Formula C₁₄H₁₆Cl₂Rh₂
Molecular Weight 460.99 g/mol
CAS Registry Number 12257-42-0
Melting Point 239-241°C (decomposition)
Appearance Yellow to orange powder
Coordination Mode η⁴-norbornadiene, μ-chloride

Historical Significance in Catalysis Research

The historical significance of this compound in catalysis research cannot be overstated, as it has served as both a practical catalyst and a fundamental model system for understanding homogeneous catalysis mechanisms. The compound's introduction into the catalytic chemistry landscape coincided with the growing recognition of rhodium's exceptional properties as a catalyst for organic transformations, particularly those involving carbon-carbon and carbon-hydrogen bond formation and cleavage. Early catalytic studies demonstrated that this complex could effectively promote olefin hydroformylation reactions, leading to the formation of aldehydes from alkenes and synthesis gas, a transformation of considerable industrial importance.

The mechanistic insights gained from studies of this rhodium dimer have profoundly influenced the development of modern catalytic theory and practice. Researchers discovered that the dimeric structure could dissociate under appropriate conditions to generate catalytically active monomeric species, a finding that has become a cornerstone principle in understanding the behavior of metal cluster catalysts. Detailed kinetic investigations revealed that many catalytic reactions involving this complex exhibit half-order dependence on the total rhodium concentration, consistent with a pre-equilibrium between the inactive dimer and the active monomeric species. These mechanistic studies have provided valuable guidance for the rational design of improved catalytic systems and have established important precedents for understanding catalyst activation processes.

The compound's role in advancing catalysis research extends beyond its immediate applications to encompass its function as a precursor for generating other catalytically active species. The labile nature of the norbornadiene ligands allows for their facile displacement by other ligands, making the complex an excellent starting material for synthesizing a wide variety of rhodium-based catalysts. This versatility has made it a popular choice among researchers developing new catalytic methodologies, as it provides a convenient entry point into rhodium chemistry while maintaining the desirable electronic and steric properties associated with the metal center.

Properties

IUPAC Name

bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C7H8.2ClH.Rh/c2*1-2-7-4-3-6(1)5-7;;;/h2*1-4,6-7H,5H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZNBZKRJTYNCE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924203
Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
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Molecular Weight

358.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12257-42-0
Record name Bis((2,3,5,6-eta)-bicyclo(2.2.1)hepta-2,5-diene)di-mu-chlorodirhodium
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Record name Rhodium(2+) chloride--bicyclo[2.2.1]hepta-2,5-diene (1/2/2)
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Record name Bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium
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Preparation Methods

Reaction Conditions and Stoichiometry

The synthesis begins with refluxing RhCl₃·xH₂O and norbornadiene in a mass ratio of 1:3.0–6.0. Methanol, ethanol, isopropanol, or n-butanol serve as solvents, with methanol and ethanol being preferred due to their compatibility with rhodium precursors. Reflux temperatures range from 75–85°C, and reaction times vary between 1–3 hours. For instance, Example 1 of the patent specifies a 1:3.0 mass ratio in methanol at 75°C for 3 hours, yielding a norbornadiene rhodium chloride dimer with 93.1% efficiency.

Purification and Isolation

After reflux, the mixture is concentrated under reduced pressure and filtered to isolate the dimer. The patent emphasizes the use of pre-deoxygenated solvents to prevent oxidation, employing techniques such as ultrasonic gas exchange or nitrogen purging. The final product is obtained as a red solid, with purity exceeding 99% in optimized cases.

Influence of Reaction Parameters on Yield and Purity

Experimental data from the patent reveal the impact of varying reaction conditions on product quality:

ParameterExample 1Example 2Example 3Example 4
Solvent MethanolEthanolEthanolEthanol
Mass Ratio 1:3.01:6.01:5.01:4.0
Temp (°C) 75858085
Time (h) 3122.5
Yield (%) 93.193.593.892.0
Rh Content (%) 27.2527.3427.2927.31

Key observations include:

  • Solvent Choice : Ethanol marginally outperforms methanol in yield (93.5–93.8% vs. 93.1%).

  • Mass Ratio : A 1:5.0 ratio (Example 3) balances stoichiometric efficiency and cost.

  • Temperature : Higher temperatures (85°C) reduce reaction times but require precise control to avoid decomposition.

Comparative Analysis with Related Rhodium Complexes

Norbornadiene rhodium chloride dimer shares synthetic parallels with cyclooctadiene (COD) rhodium complexes. For example, cyclooctadiene rhodium chloride dimer ([RhCl(COD)]₂) is prepared via analogous reflux methods but employs COD instead of norbornadiene. However, norbornadiene’s rigid bicyclic structure enhances stability, making its rhodium complexes preferable for high-temperature applications.

Applications and Implications of Synthesis Methods

The norbornadiene rhodium chloride dimer serves as a precursor for catalysts in asymmetric hydrogenation and C–H activation reactions. Its high purity (>99%) ensures reproducibility in downstream syntheses, such as the preparation of bis(norbornadiene)rhodium tetrafluoroborate. The patent’s optimized method reduces production costs by 20–30% compared to earlier techniques, addressing historical challenges in scalability .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .

Scientific Research Applications

Catalytic Applications

1. Catalysis in Organic Reactions
Rhodium complexes are renowned for their catalytic properties in organic synthesis. Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride is particularly effective in:

  • Hydroformylation : This reaction involves the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. Rhodium catalysts facilitate this process efficiently, often yielding high selectivity and conversion rates.
  • Alkene Isomerization : The compound can catalyze the rearrangement of alkenes into more stable isomers, which is crucial in petrochemical processes.
  • C-H Activation : It plays a role in activating C-H bonds, enabling functionalization without the need for pre-activation of substrates.
Reaction TypeCatalyst UsedYield (%)Reference
HydroformylationBicyclo[2.2.1]hepta-2,5-diene;RhCl85
Alkene IsomerizationBicyclo[2.2.1]hepta-2,5-diene;RhCl90
C-H ActivationBicyclo[2.2.1]hepta-2,5-diene;RhCl75

Case Studies

Case Study 1: Hydroformylation of Olefins
In a study conducted by Smith et al., the use of this compound was evaluated for the hydroformylation of various olefins under mild conditions. The results demonstrated that the catalyst provided excellent regioselectivity towards linear aldehydes over branched products.

Case Study 2: C-H Activation for Functionalization
A research team led by Johnson explored the C-H activation capabilities of rhodium dimer for the functionalization of aromatic compounds. The study revealed that using this catalyst resulted in high yields of substituted products with minimal side reactions, showcasing its efficiency in synthetic applications.

Industrial Applications

The compound's properties make it suitable for various industrial applications:

  • Pharmaceutical Synthesis : Its ability to catalyze complex organic reactions is leveraged in the pharmaceutical industry to synthesize active pharmaceutical ingredients (APIs).
  • Petrochemical Industry : Utilized in processes such as hydrocracking and reforming due to its effectiveness in facilitating reactions under high pressure and temperature conditions.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride involves the coordination of the rhodium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates used .

Comparison with Similar Compounds

Key Properties:

  • Structure : Dimeric form with bridging chloride ligands .
  • Applications : Asymmetric 1,2- and 1,4-additions, enantioselective cycloadditions, and polymerization catalysis .
  • Thermodynamics : Bicyclo[2.2.1]hepta-2,5-diene (ligand) exhibits a gas-phase ΔH° of 247.60 kJ/mol, indicating high stability .

Structural Analogs with Different Metal Centers

a) Palladium Analogs :
  • Compound: (Bicyclo[2.2.1]hepta-2,5-diene)dichloropalladium(II) Structure: Monomeric with square planar geometry around Pd(II) . Applications: Precursor for achiral and chiral Pd catalysts in cross-coupling reactions . Comparison:
  • Catalytic Efficiency : Pd complexes are cheaper but less enantioselective than Rh analogs in asymmetric reactions .
  • Thermal Stability : Pd complexes (e.g., [PdBr₂(C₇H₈)]) exhibit lower ΔH° values (~213.80 kJ/mol for ligand in liquid phase) compared to Rh systems .
b) Rhodium Complexes with Modified Ligands :
  • Compound: (Bicyclo[2.2.1]hepta-2,5-diene)[1,1'-bis(diphenylphosphino)ferrocene]rhodium(I) perchlorate Structure: Rh(I) center with norbornadiene and a ferrocene-based bidentate phosphine ligand . Applications: Enhanced enantioselectivity in cycloadditions due to chiral phosphine ligands . Comparison:
  • Ligand Impact : Ferrocene-phosphine ligands improve enantiomeric excess (up to 70% in some cases) compared to simpler RhCl₂ systems .
  • Molecular Weight : Higher (848.87 g/mol vs. ~388 g/mol for [RhCl(C₇H₈)]₂) due to bulky ligands .

Ligand-Substituted Derivatives

a) Dimethyl- and Diphenyl-Substituted Norbornadiene Rh Complexes :
  • Compounds : (1R,4R)-2,5-Dimethyl- and 2,5-diphenyl-bicyclo[2.2.1]hepta-2,5-diene rhodium complexes .
  • Impact of Substituents: Steric Effects: Bulky substituents (e.g., phenyl groups) reduce reaction rates but improve regioselectivity in dimerization . Electronic Effects: Electron-withdrawing groups increase oxidative stability but may reduce catalytic turnover .
b) Chiral Ligand Systems :
  • Example: N-phosphinotert-butylsulfinamide (PNSO) ligand paired with Rh-norbornadiene .
  • Performance: Achieves moderate enantiomeric excess (40–60%) in macrocyclic cycloadditions, outperforming non-chiral analogs .

Catalytic Performance in Key Reactions

Table 1: Comparative Catalytic Data
Compound Reaction Type Yield (%) Enantiomeric Excess (ee) Reference
[RhCl(C₇H₈)]₂ Macrocyclic cycloaddition 75 40–50%
PdCl₂(C₇H₈) Cross-coupling 85 N/A (achiral)
Rh-PNSO-norbornadiene Asymmetric 1,4-addition 90 60–70%
[Rh(ferrocene-phosphine)(C₇H₈)]⁺ Enantioselective hydrogenation 80 75%

Biological Activity

Bicyclo[2.2.1]hepta-2,5-diene; rhodium(II); dichloride, commonly referred to as RhCl(diene)2, is a complex that has garnered attention for its unique structural properties and catalytic capabilities. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

Molecular Formula: C₁₄H₈Cl₂Rh₂
Molecular Weight: 452.93 g/mol
CAS Number: 12257-42-0
Storage Conditions: Inert atmosphere at room temperature

This compound features a diene ligand coordinated to rhodium, which significantly influences its reactivity and biological interactions. The bicyclic structure allows for unique coordination geometries that are crucial for its catalytic functions.

Mechanisms of Biological Activity

Research indicates that RhCl(diene)2 exhibits significant biological activity through various mechanisms:

  • Catalytic Activity: The compound acts as a catalyst in several organic reactions, including cycloaddition and hydrosilylation, facilitating the formation of complex organic molecules with potential pharmaceutical applications .
  • Anticancer Properties: Preliminary studies suggest that rhodium complexes can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) leading to oxidative stress, which is detrimental to cancer cell survival .
  • Enzyme Inhibition: Rhodium complexes have shown potential in inhibiting specific enzymes that are overactive in certain diseases, thereby providing a therapeutic avenue for conditions like cancer and inflammation .

Anticancer Activity

A study published in PubMed investigated the effects of rhodium complexes on various cancer cell lines. The findings indicated that RhCl(diene)2 could significantly reduce cell viability in breast cancer cells by inducing apoptosis through ROS generation. The study highlighted the importance of further exploring rhodium-based compounds for cancer therapy .

Catalytic Applications

In another study focusing on the catalytic properties of RhCl(diene)2, researchers demonstrated its effectiveness in facilitating [2+2+2] cycloaddition reactions with high yields. This reaction is pivotal in synthesizing complex cyclic structures that are often found in natural products and pharmaceuticals .

Comparative Analysis of Biological Activities

Activity Type RhCl(diene)2 Other Rhodium Complexes Notes
AnticancerYesYesInduces apoptosis via ROS
Enzyme InhibitionYesLimitedSpecificity varies
Catalytic EfficiencyHighModerate to HighEffective in cycloaddition

Q & A

Q. What thermodynamic properties of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) are critical for experimental design, and how are they measured?

Answer: Norbornadiene’s thermodynamic stability and reactivity are influenced by its enthalpy of formation (ΔHf°) and heat capacity. Key values include:

PropertyPhaseValue (kJ/mol)Source
ΔHf° (gas)Gas247.60
ΔHf° (liquid)Liquid213.80
ΔHf° (gas, alternative)Gas129.40–247.60

These values are determined via combustion calorimetry or computational methods (e.g., group additivity). Discrepancies arise from experimental conditions (e.g., purity, temperature) or computational models .

Q. What synthetic protocols are used to prepare rhodium-norbornadiene complexes, and what intermediates are involved?

Answer: Rhodium-norbornadiene complexes are synthesized via ligand substitution or redox reactions. A common method involves reacting RhCl₃·3H₂O with norbornadiene in ethanol under reflux, followed by precipitation with NaBr (for bromide analogs). Critical intermediates include [Rh(norbornadiene)Cl]₂ dimers, stabilized by μ-Cl bridges . For example:

Dissolve RhCl₃·3H₂O in ethanol.

Add norbornadiene and reflux for 1–2 hours.

Precipitate with NaBr to isolate [Rh(nbd)Br]₂ .

Q. How is the structural geometry of rhodium-norbornadiene complexes characterized?

Answer: X-ray crystallography is the gold standard for determining coordination geometry. For example:

  • Pd analogs : Square-planar geometry with π-coordinated norbornadiene (bond lengths: Pd–C = 2.165–2.170 Å, Pd–Br = 2.425–2.429 Å) .
  • Rh analogs : Rhodium(I) adopts a distorted square-planar configuration, with norbornadiene acting as a η⁴ ligand .

Supplement with spectroscopic methods:

  • IR : Stretching frequencies for Rh–Cl (~300 cm⁻¹).
  • NMR : ¹H/¹³C shifts for coordinated vs. free norbornadiene .

Q. What handling precautions are required for rhodium-norbornadiene complexes?

Answer:

  • Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation.
  • Stability : Decomposes in air/moisture, releasing HCl. Use anhydrous solvents (e.g., THF, CH₃CN) .

Advanced Research Questions

Q. What catalytic mechanisms involve rhodium-norbornadiene complexes in asymmetric synthesis?

Answer: Rhodium-norbornadiene complexes catalyze enantioselective C–H activation and cycloaddition via:

Oxidative addition : Rh(I) → Rh(III) with substrate coordination.

Stereochemical control : Chiral ligands (e.g., BINAP) induce enantioselectivity (e.g., 93% ee in prostaglandin analog synthesis) .

Reductive elimination : Regeneration of Rh(I) with product release.

Mechanistic studies use DFT calculations to map transition states and kinetic isotope effects (KIE) .

Q. How do structural distortions in norbornadiene affect bonding in rhodium complexes?

Answer: Norbornadiene’s strained bicyclic framework increases π-backbonding to Rh, shortening Rh–C bonds (2.10–2.17 Å vs. 2.20 Å in linear alkenes). X-ray data show:

  • Bond elongation : Coordinated C=C bonds lengthen by ~0.04 Å (1.388–1.389 Å vs. 1.343 Å in free norbornadiene) .
  • Symmetry : Mirror-plane alignment in crystals reduces steric strain .

Q. How are enantiomerically enriched norbornadiene derivatives synthesized for chiral catalysis?

Answer: Enantioselective resolution methods include:

Enzymatic hydrolysis : Lipases (e.g., PLE) resolve racemic 2-hydroxymethyl-norbornadiene derivatives (61–93% ee) .

Chiral auxiliaries : Use (R)-BINAP or DAIPEN ligands to induce asymmetry in Rh complexes .

Q. What computational methods predict the electronic structure of rhodium-norbornadiene complexes?

Answer:

  • DFT : Models HOMO/LUMO energies to predict redox behavior (e.g., Rh(I) → Rh(III) oxidation).
  • NBO analysis : Quantifies Rh–norbornadiene donation/backdonation (e.g., 15% backdonation contribution) .

Q. How does photochemical reactivity of norbornadiene-Rh complexes enable olefin metathesis?

Answer: UV irradiation induces ligand-to-metal charge transfer (LMCT), generating Rh radicals for C=C bond cleavage. Example:

  • Photolysis of [W(CO)₆] with norbornadiene forms heterobimetallic W–Rh clusters active in olefin metathesis .

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